3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
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Overview
Description
3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a bromophenyl group attached to the oxadiazole ring, which is further connected to a propanoic acid moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the oxadiazole ring.
Scientific Research Applications
3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 3-(4-Bromophenyl)propanoic acid
- 4-Bromo-3-(4-hydroxyphenyl)isoxazole
Uniqueness
3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the bromophenyl group and the oxadiazole ring provides a versatile scaffold for various applications in scientific research and industry.
Properties
IUPAC Name |
3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-8-3-1-7(2-4-8)11-14-13-9(17-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJOGWFQQSOWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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